3-butyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
3-Butyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a fused pyrimidopurine-dione scaffold. Its structure features a butyl group at position 3, a methyl group at position 1, and a phenyl substituent at position 8. The structural complexity of this molecule allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-3-4-11-24-17(25)15-16(21(2)19(24)26)20-18-22(12-8-13-23(15)18)14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCCAYLSFYKSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-f]purine structure, followed by the introduction of the butyl, methyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, phenylboronic acids, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, phenylboronic acids, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Neuroprotective Agents
Recent studies have highlighted the potential of derivatives of this compound as neuroprotective agents. The structure of the compound allows it to interact with multiple biological targets, including monoamine oxidase (MAO) and adenosine receptors. These interactions are crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : The compound's ability to inhibit MAO-B and interact with adenosine receptors can lead to increased levels of neurotransmitters like dopamine and serotonin, which are often depleted in neurodegenerative conditions .
Anticancer Properties
There is emerging evidence that compounds similar to 3-butyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways.
- Case Study : A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines by triggering apoptotic pathways and inhibiting cell proliferation .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Its structural features may allow it to interfere with viral replication processes.
- Research Findings : Investigations into the inhibitory effects of similar compounds on viral proteins have shown promise in reducing the viral load in infected cells, particularly against coronaviruses .
Table 1: Biological Activities of 3-butyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione Derivatives
Mechanism of Action
The mechanism of action of 3-butyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrimidopurine-diones are highly dependent on substituent variations. Key analogs and their structural differences are summarized below:
Key Observations :
- Alkyl vs. Aromatic Substituents : The target compound’s 3-butyl and 9-phenyl groups enhance lipophilicity compared to shorter alkyl chains (e.g., methyl in Compound 24) or polar groups (e.g., dihydroxyphenethyl in Compound 21). This likely improves blood-brain barrier penetration, a critical factor for neuroactive agents .
Physicochemical Properties
Comparative data for selected analogs:
*Estimated based on molecular formula.
†Inferred from similar chromophores in xanthine derivatives.
Trends :
- Melting Points : Bulky substituents (e.g., phenyl in the target compound) reduce symmetry and lower melting points compared to smaller substituents (e.g., propynyl in Compound 24).
- UV Absorption : All analogs show λmax near 300 nm, typical for conjugated xanthine systems.
Insights :
- Receptor Affinity : Aromatic substituents (e.g., phenyl in the target compound) may favor receptor interactions, while polar groups (e.g., dihydroxyphenethyl) enhance PDE inhibition .
- Enzyme Inhibition : Halogenated benzyl groups improve MAO-B binding, suggesting the target compound’s phenyl group could be optimized for similar activity .
Biological Activity
3-butyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure
The chemical structure of 3-butyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be represented as follows:
Biological Activity Overview
This compound has been investigated for various biological activities including:
- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound may inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Effects : Similar compounds have shown promising results against pathogenic bacteria and fungi.
Anticancer Studies
A study focused on the synthesis of pyrimidine derivatives demonstrated that certain structural modifications led to enhanced anticancer activity. The compound's ability to inhibit cell growth in cancer cell lines was attributed to its interaction with specific cellular pathways involved in proliferation and apoptosis .
Antimicrobial Activity
In vitro studies have shown that related pyrimidine compounds possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Case Studies
The biological activity of 3-butyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is believed to involve:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in nucleotide synthesis or DNA replication.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Q. Q1. What synthetic methodologies are recommended for the efficient preparation of 3-butyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?
Methodological Answer: A multicomponent one-pot synthesis using a phase transfer catalyst (e.g., 1-butyl-3-methylimidazolium chloride, [Bmim]Cl) in a water-ethanol solvent system is effective. This approach, adapted from triazolo-pyrimidinedione derivatives, involves condensation of barbituric acid, substituted aldehydes, and amino-triazoles under mild conditions (50–60°C) to achieve high yields (75–85%) . For regioselective alkylation, consider Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(Ph₃)₄ and K₂CO₃ in toluene .
Q. Q2. How can the structure of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions and hydrogen environments (e.g., butyl chain protons at δ 0.8–1.6 ppm, aromatic protons at δ 7.2–7.8 ppm).
- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related xanthene-diones (e.g., resolving tetrahedral carbon stereochemistry) .
- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
Biological Activity Evaluation
Q. Q3. What experimental protocols are suitable for screening the antimicrobial activity of this compound?
Methodological Answer: Adopt the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and determine minimum inhibitory concentrations (MICs). For antifungal activity, use Candida albicans in RPMI-1640 medium .
Q. Q4. How can researchers assess the compound’s potential anticancer activity?
Methodological Answer:
- MTT assay : Evaluate cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure and IC₅₀ calculation.
- Apoptosis assays : Use Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic cells.
- Molecular docking : Screen against targets like topoisomerase II or EGFR using AutoDock Vina to predict binding affinities .
Advanced Synthetic Challenges
Q. Q5. How can low yields in the cyclization step of the tetrahydropyrimido core be addressed?
Methodological Answer: Optimize reaction conditions by:
- Catalyst screening : Test ionic liquids (e.g., [Bmim]Cl) to enhance cyclization rates via hydrogen-bond stabilization .
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Temperature gradients : Perform stepwise heating (e.g., 60°C → 100°C) to avoid side reactions.
Q. Q6. What strategies resolve regioselectivity issues during phenyl group introduction?
Methodological Answer:
- Protecting group chemistry : Temporarily block reactive sites (e.g., NH groups) with tert-butyldimethylsilyl (TBDMS) before aryl coupling .
- Directed ortho-metalation : Use directing groups (e.g., pyridinyl) to control aryl substitution patterns .
Mechanistic and Structural Analysis
Q. Q7. How to investigate the stereochemical configuration of the tetrahydropyrimido ring?
Methodological Answer:
Q. Q8. What computational methods are recommended for studying structure-activity relationships (SAR)?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity.
- QSAR modeling : Use partial least squares (PLS) regression to link substituent descriptors (e.g., Hammett σ) with MIC or IC₅₀ values .
Data Contradiction and Reproducibility
Q. Q9. How to address inconsistencies in biological activity data across studies?
Methodological Answer:
- Standardize protocols : Adopt uniform cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v).
- Dose-response validation : Repeat assays with 8–10 concentration points to ensure sigmoidal curve fidelity.
- Interlaboratory collaboration : Share compound batches and raw data to isolate methodological variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
